2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

UV spectroscopy Photophysics Sunscreen formulation

UV-curable formulation researchers often stock multiple photoinitiators to tune solubility and UVA absorption. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6) consolidates these needs in a single, derivatizable scaffold: • λmax ~354 nm for enhanced UVA coverage vs. conventional benzophenones. • Free carboxylic acid enables on-demand esterification, amidation, or salt formation. • Solid, ≥95% purity ensures reproducible cure kinetics for UV inks, coatings, and 3D printing resins. Global shipping available for R&D and bulk procurement.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 52830-65-6
Cat. No. B1596391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS52830-65-6
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C
InChIInChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23)
InChIKeyIZHHSJHVOYVIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid: Procurement-Grade UV Photoinitiator


2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6), a benzophenone derivative with the molecular formula C19H21NO3 and a molecular weight of 311.38 g/mol, is characterized by a diethylamino group at the 4-position and a methyl group at the 2-position of the benzoyl moiety [1]. This structure confers distinct photophysical properties, including UV absorption in the 280–380 nm range, making it a candidate for UV-filter and photoinitiator applications . Commercially, the compound is typically supplied as a solid with a minimum purity specification of 95%, suitable for research and industrial use .

Differentiation from Generic Benzophenones


Simple benzophenones (e.g., oxybenzone, CAS 131-57-7) and aminobenzoic acid derivatives (e.g., 4-(diethylamino)benzoic acid, CAS 5429-28-7) serve as UV absorbers, but their performance and synthetic utility differ markedly from 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid. The target compound combines a benzophenone core with a diethylamino electron-donating group and an ortho-methyl substituent, which collectively shift the absorption maximum to ~354 nm, enhancing UVA coverage relative to oxybenzone (λmax ~288–325 nm) . Furthermore, the free carboxylic acid functionality enables further derivatization (e.g., esterification) to modulate solubility or introduce additional functional groups—a feature absent in simple ketones or esters [1]. These structural nuances directly impact procurement decisions in UV-curable formulations, sunscreen development, and fluorescent probe synthesis, where precise wavelength matching and synthetic versatility are critical.

Performance Data vs. Key UV Absorbers


UV Absorption Maximum & Spectral Coverage

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid exhibits a UV absorption maximum at approximately 354 nm, covering the UVA region (320–400 nm) . In contrast, the widely used benzophenone-3 (oxybenzone, CAS 131-57-7) shows absorption maxima at ~288 nm and ~325 nm, with primary coverage in the UVB and short UVA range . The structurally related hexyl ester derivative, diethylamino hydroxybenzoyl hexyl benzoate (DHHB, CAS 302776-68-7), also absorbs maximally at 354 nm, but the free acid form of the target compound offers a distinct synthetic handle for further modification . The quantified difference of ~66 nm in λmax between the target and oxybenzone translates to a significant shift in the absorption profile, enabling more effective UVA protection in formulations where this is critical.

UV spectroscopy Photophysics Sunscreen formulation

Crystal Structure & Intermolecular Interactions

The crystal structure of 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid has been determined by single-crystal X-ray diffraction, revealing a refined R-value of 0.050 with 2126 observed reflections [1]. This high-resolution structural data confirms the precise spatial arrangement of the diethylamino and methyl substituents, as well as the hydrogen-bonding network involving the carboxylic acid group. In contrast, many benzophenone derivatives (e.g., oxybenzone) exhibit multiple polymorphic forms or lack detailed crystallographic characterization, which can complicate solid-state handling and formulation consistency .

X-ray crystallography Solid-state chemistry Polymorph screening

Synthetic Versatility via Free Carboxylic Acid

The free carboxylic acid moiety in 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid serves as a reactive handle for esterification, amidation, or salt formation, enabling the synthesis of tailored derivatives with modulated solubility, volatility, or photophysical properties [1]. For instance, esterification with hexanol yields DHHB (CAS 302776-68-7), a commercial UVA filter . In contrast, 4-(diethylamino)benzoic acid (CAS 5429-28-7) lacks the benzophenone core, while simple benzophenones (e.g., oxybenzone) lack the free acid for facile derivatization . This synthetic versatility positions the target compound as a privileged intermediate for creating compound libraries or custom photoinitiators with tunable properties.

Organic synthesis Derivatization Photoinitiator design

Purity & Physical Form Consistency

Commercially available 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid is supplied with a minimum purity specification of 95% as a solid, ensuring consistent performance in downstream applications . This contrasts with some benzophenone derivatives that may be offered as technical-grade mixtures or with variable purity levels (e.g., oxybenzone can range from 98% to lower grades) . The defined purity threshold reduces batch-to-batch variability, a critical factor for reproducible photoinitiation kinetics and formulation stability.

Quality control Procurement specification Reproducibility

Optimal Application Scenarios


UVA Sunscreen Formulations

The compound's λmax of ~354 nm provides enhanced UVA coverage compared to oxybenzone, making it a valuable component in broad-spectrum sunscreens where UVA protection is a regulatory or performance requirement . Its free acid group allows for salt formation to improve water solubility or esterification to adjust lipophilicity, enabling formulators to fine-tune the UV filter's compatibility with various emulsion systems [1].

UV-Curable Coating Photoinitiator

The strong UVA absorption and the presence of the diethylamino group render the compound an effective Type II photoinitiator when combined with a co-initiator (e.g., an amine synergist) [2]. Its solid-state consistency and 95% purity ensure reproducible polymerization kinetics, critical for industrial printing and coating applications where cure speed and final film properties must be tightly controlled .

Fluorescent Probe & Imaging Precursor

The compound's benzophenone core and electron-donating diethylamino group confer fluorescence properties that are pH-sensitive, making it a candidate for intracellular pH sensing or as a fluorescent tag after conjugation via the carboxylic acid handle . The solved crystal structure supports computational design of derivatives with tailored emission wavelengths or quantum yields [3].

Synthetic Intermediate for Custom UV Absorbers

The free carboxylic acid enables straightforward conversion to esters, amides, or salts, allowing researchers to create libraries of benzophenone derivatives with tunable solubility, volatility, and absorption profiles . This versatility reduces the need to stock multiple individual UV absorbers, as the parent acid can be derivatized on-demand to meet specific application requirements .

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